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molecular formula C6H7BrN2O B1359717 3-Bromo-6-methoxypyridin-2-amine CAS No. 511541-63-2

3-Bromo-6-methoxypyridin-2-amine

Cat. No. B1359717
M. Wt: 203.04 g/mol
InChI Key: AZCBCUJWVNJPRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06693116B2

Procedure details

A suspension of 11.58 g (61 mmol) 6-amino-5-bromo-pyridin-2-ol in 200 ml acetone was treated with 10.3 g (184 mmol) KOH pellets and 10 g (80 mmol) dimethylsulfate. The mixture was stirred for 4 h at room temperature and evaporated to dryness. 400 ml water was added and the mixture was extracted four times with 300 ml ethyl acetate. The combined organic phases were dried with MgSO4 and evaporated. The residue was purified by flash column chromatography on silica eluting with hexane/ ethyl acetate 1:1 to yield 3.455 g (28%) of the title compound as orange oil.
Quantity
11.58 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
10.3 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Yield
28%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[Br:9].[OH-].[K+].[CH3:12]OS(OC)(=O)=O>CC(C)=O>[Br:9][C:3]1[C:2]([NH2:1])=[N:7][C:6]([O:8][CH3:12])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
11.58 g
Type
reactant
Smiles
NC1=C(C=CC(=N1)O)Br
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
10.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 g
Type
reactant
Smiles
COS(=O)(=O)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 4 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
400 ml water was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted four times with 300 ml ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica eluting with hexane/ ethyl acetate 1:1

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C(=NC(=CC1)OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.455 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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